molecular formula C9H7NO2 B1592439 3-Cyano-5-methylbenzoic acid CAS No. 78621-81-5

3-Cyano-5-methylbenzoic acid

Cat. No. B1592439
CAS RN: 78621-81-5
M. Wt: 161.16 g/mol
InChI Key: JHRJIRAJMCHQHV-UHFFFAOYSA-N
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Description

3-Cyano-5-methylbenzoic acid is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is a main product in the field of chemistry .


Molecular Structure Analysis

The InChI code for 3-Cyano-5-methylbenzoic acid is 1S/C9H7NO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-Cyano-5-methylbenzoic acid is a solid at room temperature . It has a molecular weight of 161.16 and its density is predicted to be 1.3±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis and Catalysis

One notable application is in the field of organic synthesis, where derivatives of 3-Cyano-5-methylbenzoic acid are used as building blocks for more complex molecules. For example, nano α-Al2O3 supported ammonium dihydrogen phosphate has been used as a novel and heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, highlighting the role of cyano and methyl substituted compounds in facilitating efficient synthesis routes (Maleki & Ashrafi, 2014).

Photochemistry

In photochemistry, derivatives of 3-Cyano-5-methylbenzoic acid have been studied for their behavior under light irradiation. Research on 2-alkoxymethyl-5-methylphenacyl chloride and benzoate revealed insights into the photoreactions that could be applied in synthetic organic chemistry, demonstrating the versatility of cyano and methyl substituted benzoic acids in photochemical processes (Plíštil et al., 2006).

Polymer Electrolytes for Fuel Cells

Another application is found in the development of high-temperature proton-conducting polymer electrolytes for fuel cells, where imidazole and 1-methyl imidazole are used in polybenzimidazole membranes equilibrated with phosphoric acid. This research underscores the potential of cyano and methyl substituted benzoic acid derivatives in enhancing the conductivity and efficiency of fuel cell membranes (Schechter & Savinell, 2002).

Antimicrobial Activity

Derivatives of 3-Cyano-5-methylbenzoic acid have been synthesized and evaluated for their antimicrobial activities, offering potential applications in the development of new antimicrobial agents. This is evident in studies where new benzimidazole derivatives were created and showed promising antimicrobial properties (El-masry, Fahmy, & Abdelwahed, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Relevant Papers One relevant paper titled “Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method” discusses the molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to (S)-CMHA, a critical intermediate in the preparation of optically pure pregabalin .

properties

IUPAC Name

3-cyano-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRJIRAJMCHQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620518
Record name 3-Cyano-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-methylbenzoic acid

CAS RN

78621-81-5
Record name 3-Cyano-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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